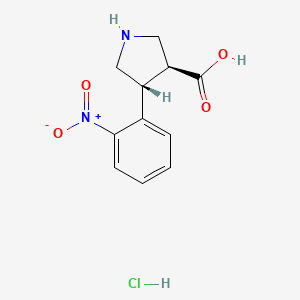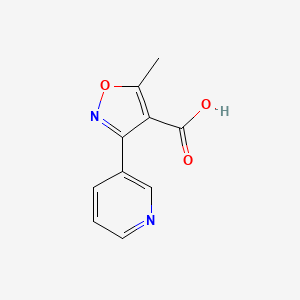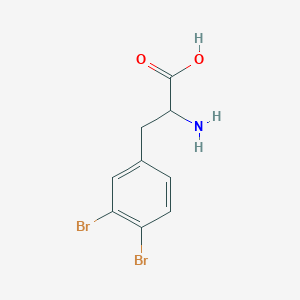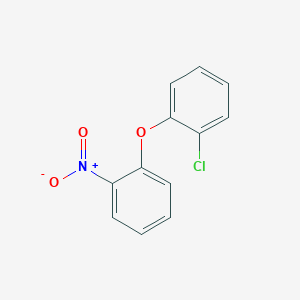
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline
Overview
Description
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline, also known as MTFMA, is an organic compound of the aniline family. It is a colorless liquid with a pungent odor and is soluble in water. MTFMA has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound is valuable for its potential in C–F bond functionalization . The C–F bond is one of the strongest in organic chemistry, making its activation a significant challenge. “2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline” can serve as a starting material for synthesizing diverse fluorinated compounds through selective C–F bond activation . This process is crucial for creating compounds with enhanced stability, resistance to metabolic degradation, and improved bioavailability in pharmaceuticals.
Pharmaceutical Research
In the pharmaceutical industry, the trifluoromethyl group is essential due to its ability to improve the biological activity of compounds. “2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline” is used in proteomics research as a biochemical . Its incorporation into drug molecules can lead to the development of new medications with better pharmacokinetic properties.
Materials Science
In materials science, “2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline” contributes to the creation of advanced materials. Its fluorinated aromatic structure can be utilized in the design of polymers and coatings that exhibit high thermal stability, chemical resistance, and unique dielectric properties .
Biochemistry
In biochemistry, “2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline” is used for studying protein interactions and enzyme kinetics. Its structural features make it a suitable probe for understanding the biochemical pathways and mechanisms of action within living organisms .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline are alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the functionalization of alkenes .
Mode of Action
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline interacts with its targets through a process known as trifluoromethylarylation . This process involves the use of anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . The key role of hexafluoroisopropanol (HFIP) as a unique solvent is revealed, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, which is responsible for the altered reactivity and exquisite selectivity .
Biochemical Pathways
The biochemical pathways affected by 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline involve the trifluoromethylarylation of alkenes using anilines . This process allows for the incorporation of nitrogen-containing compounds, such as anilines, into many interesting transformations .
Pharmacokinetics
The molecular weight of the compound is 26725 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline is the trifluoromethylarylation of alkenes . This transformation allows for the incorporation of anilines into many interesting transformations .
Action Environment
The action environment of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline is significantly influenced by the solvent used. Hexafluoroisopropanol (HFIP) plays a key role as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity of the compound .
properties
IUPAC Name |
2-(4-methylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-2-5-11(6-3-9)19-13-7-4-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVRPABHQMXFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
16824-50-3 | |
| Record name | 6-(P-TOLYLOXY)-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1,4-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]butane](/img/structure/B1636408.png)